cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL
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Overview
Description
cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL: is a complex organic compound with a unique structure that includes a phenanthrene backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Phenanthrene Backbone: This can be achieved through cyclization reactions.
Introduction of the Aminoethyl Group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones.
Reduction: Reduction reactions can modify the phenanthrene backbone, affecting its electronic properties.
Substitution: Various substitution reactions can occur, particularly at the aminoethyl and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL is investigated for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL: shares similarities with other phenanthrene derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(4bS,8aR)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol |
InChI |
InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3/t16-,17+/m0/s1 |
InChI Key |
ZMTOTUBECQQECQ-DLBZAZTESA-N |
Isomeric SMILES |
COC1=CC2=C(CC[C@]3([C@@]2(CCCC3)CCN)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1 |
Origin of Product |
United States |
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